(2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-21-17-8-4-5-9-18(17)23(13)14-10-11-22(12-14)19(24)15-6-2-3-7-16(15)20/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURXRTZSKQUFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsKey reagents often include anhydrous aluminum chloride, ethyl bromoacetate, and various solvents such as dimethylformamide (DMF) and ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit significant anticancer activity. The presence of the benzimidazole and chlorophenyl groups is particularly noteworthy.
Case Study :
A study conducted on derivatives of benzimidazole demonstrated that certain modifications can enhance apoptosis in cancer cells. For example, compounds with electron-withdrawing groups showed improved efficacy against various cancer cell lines, including:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzimidazole Derivative A | HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| Target Compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives containing chlorophenyl groups exhibit significant antibacterial activity against common pathogens.
Case Study :
Research evaluating similar compounds revealed minimum inhibitory concentrations (MIC) that indicate strong antibacterial effects:
| Compound Name | Bacterial Strain Tested | MIC (mg/mL) |
|---|---|---|
| Chlorophenyl Derivative B | Staphylococcus aureus | 0.005 |
| Target Compound | TBD | TBD |
Pharmacological Insights
The pharmacological profile of (2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone suggests potential applications in treating various conditions due to its diverse biological activities.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling, DNA replication, and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized in Table 1 , highlighting substituent variations and their impacts:
Key Observations:
- Substituent Position Matters : The target compound’s 2-chloro group on the phenyl ring (vs. 2-Cl on benzimidazole in ) may reduce steric hindrance, improving receptor binding .
- Linker Flexibility: The pyrrolidine linker in the target compound likely enhances solubility compared to rigid propoxy () or ethanone () linkers, which could improve pharmacokinetics .
- Methyl vs. Methoxy Groups : The 2-methyl group on benzimidazole (target and compound 11) may confer metabolic stability over methoxy-substituted analogs (e.g., P3), which are prone to demethylation .
Physicochemical Properties
- Melting Points : Compounds with bulkier substituents (e.g., triphenylimidazole in ) exhibit higher melting points (130–133°C), while flexible linkers (e.g., propoxy in compound 11) reduce melting points (183–185°C). The target compound’s pyrrolidine linker may lower its melting point compared to rigid analogs .
- Synthetic Yields: Yields for benzimidazole derivatives range from 25% (electron-withdrawing NO2 in ) to 77% (). The target compound’s synthesis may require optimized conditions to overcome steric challenges from the pyrrolidine and 2-chlorophenyl groups .
Biological Activity
The compound (2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone , with the CAS number 2034384-65-9, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.8 g/mol. The structure features a chlorophenyl group and a benzo[d]imidazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034384-65-9 |
| Molecular Formula | C₁₉H₁₈ClN₃O |
| Molecular Weight | 339.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antitumor , antimicrobial , and anticonvulsant properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . The presence of the benzo[d]imidazole moiety is particularly significant, as compounds containing this structure have demonstrated promising anticancer activity. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects.
A relevant study reported that compounds with a similar structural framework exhibited selective cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The mechanism of action was linked to the interaction with specific protein targets through hydrophobic contacts, suggesting that this compound could exhibit similar properties .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies on related pyrrolidine derivatives have shown moderate to strong activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM for different strains, demonstrating that modifications in the molecular structure can enhance antimicrobial efficacy .
Anticonvulsant Activity
In terms of anticonvulsant properties, preliminary investigations suggest that compounds featuring pyrrolidine rings may exhibit significant activity against seizure models. The structure-activity relationship (SAR) analyses indicate that substituents on the pyrrolidine ring can influence anticonvulsant efficacy .
Case Studies
Several case studies have been documented regarding the biological activities of similar compounds:
- Antitumor Efficacy : A compound structurally related to this compound was tested against human cancer cell lines and showed an IC50 value of less than 10 µM, indicating potent antitumor effects .
- Antimicrobial Testing : In vitro studies on pyrrolidine derivatives showed that certain compounds inhibited bacterial growth effectively, with MIC values comparable to established antibiotics .
- Anticonvulsant Screening : A series of pyrrolidine-based compounds were evaluated in animal models for their anticonvulsant effects, revealing significant protective effects against induced seizures .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR validate the pyrrolidine ring, aromatic protons, and carbonyl group positioning .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles in crystalline forms, as demonstrated for related imidazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
What biological activities are associated with this compound?
Q. Advanced Research Focus
- Antifungal Activity : Structural analogs (e.g., imidazole-linked ethanol derivatives) show efficacy against Candida spp. and plant pathogens via ergosterol biosynthesis inhibition .
- Enzyme Inhibition : Benzoimidazole-pyrrolidine hybrids may target cytochrome P450 or kinases, though specific mechanistic data for this compound requires further study .
How do structural modifications influence its pharmacological profile?
Q. Advanced Research Focus
- Substituent Effects : Adding electron-withdrawing groups (e.g., nitro) to the benzoimidazole ring enhances antifungal potency but may reduce solubility .
- Pyrrolidine Flexibility : Rigidifying the pyrrolidine ring via spiro or fused systems could improve target binding, as seen in related antimalarial compounds .
What computational tools are employed to predict its binding modes?
Q. Advanced Research Focus
- Molecular Docking : Models interactions with fungal CYP51 or human serotonin receptors, leveraging crystallographic data from imidazole derivatives .
- QSAR Studies : Quantitative structure-activity relationships correlate logP values with antifungal IC data .
How is the compound’s purity assessed in pharmacological studies?
Q. Basic Research Focus
- HPLC/GC-MS : Quantifies impurities (e.g., unreacted intermediates) using reverse-phase columns and UV detection .
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% theoretical values .
What are its degradation pathways under physiological conditions?
Q. Advanced Research Focus
- Hydrolysis : The methanone group may undergo pH-dependent cleavage, as observed in structurally similar compounds .
- Oxidative Metabolism : Liver microsome studies (e.g., rat CYP450) can identify major metabolites via LC-MS/MS .
What in vitro toxicity profiles have been reported?
Q. Advanced Research Focus
- Cytotoxicity Assays : MTT tests on mammalian cell lines (e.g., HEK293) reveal IC values >100 µM, suggesting selectivity for fungal targets .
- Mutagenicity Screening : Ames tests are recommended to assess benzoimidazole-related genotoxicity risks .
How does its stability vary under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
